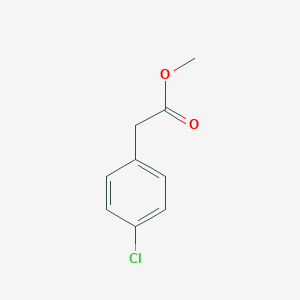

Methyl 4-chlorophenylacetate

Description

Properties

IUPAC Name |

methyl 2-(4-chlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIYGBWRUXQDND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200448 | |

| Record name | Methyl 4-chlorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52449-43-1 | |

| Record name | Benzeneacetic acid, 4-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52449-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-chlorophenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052449431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-chlorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-chlorophenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physico-chemical properties of Methyl 4-chlorophenylacetate

An In-Depth Technical Guide to the Physico-chemical Properties of Methyl 4-chlorophenylacetate

This guide provides a comprehensive overview of the essential physico-chemical properties of this compound (CAS No. 52449-43-1), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its utility as a building block, notably in the synthesis of Lorcaserin, necessitates a thorough understanding of its chemical and physical characteristics for process optimization, quality control, and safe handling.[3][4] This document is intended for researchers, chemists, and drug development professionals, offering not just data, but also the scientific rationale behind its characterization.

Molecular Identity and Structural Characteristics

This compound is an aromatic ester.[1] Its structure consists of a central phenyl ring substituted with a chlorine atom at the para (4) position and an acetic acid methyl ester group.[1][4] This substitution pattern dictates its reactivity, polarity, and overall physical properties.

-

Common Synonyms: Methyl p-chlorophenylacetate, (4-Chlorophenyl)acetic acid methyl ester, Benzeneacetic acid, 4-chloro-, methyl ester[3][4][7]

The presence of the ester functional group and the chlorinated aromatic ring makes it a versatile intermediate in organic synthesis.[1]

Physico-chemical Data Summary

The fundamental physical and chemical properties of this compound are summarized below. These values are critical for designing reaction conditions, purification strategies, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 52449-43-1 | [3][7][9] |

| Appearance | Clear, colorless to slightly yellow liquid | [3][5][7] |

| Boiling Point | 240.3 °C at 760 mmHg115 °C at 6 mmHg | [3][9] |

| Density | 1.197 - 1.20 g/cm³ at 20°C | [3][9] |

| Refractive Index | 1.522 - 1.524 at 20°C (589 nm) | [3][5] |

| Flash Point | 108.8 °C (Closed Cup)250 °C | [3][7][9] |

| Solubility | Soluble in Chloroform, Dichloromethane (DCM), Methanol | [3][7][9] |

| Partition Coefficient (LogP) | XLogP3: 2.5LogP: 2.05550 | [3][6][3] |

| Vapor Pressure | 0.0382 mmHg at 25°C | [3] |

| Hydrogen Bond Donor Count | 0 | [3][6] |

| Hydrogen Bond Acceptor Count | 2 | [3][6] |

Synthesis and Purification Workflow

The most common and efficient synthesis of this compound is through the Fischer esterification of 4-chlorophenylacetic acid with methanol, using a strong acid catalyst.[1][10] This method is favored for its high yield and straightforward procedure.

Experimental Protocol: Fischer Esterification

Causality: This protocol relies on the acid-catalyzed nucleophilic acyl substitution. The protonation of the carbonyl oxygen of the carboxylic acid by sulfuric acid activates it towards nucleophilic attack by methanol. The subsequent elimination of water, driven by the reaction conditions (reflux), yields the ester.

-

Reactant Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chlorophenylacetic acid (100 g, 0.59 mol), 1,2-dichloroethane (165 ml), and methanol (96 ml, 2.4 mol).[10] The use of excess methanol helps to shift the equilibrium towards the product side.

-

Catalyst Addition: Carefully add concentrated sulfuric acid (2.75 ml) to the mixture while stirring.[10] Sulfuric acid acts as the catalyst and a dehydrating agent.

-

Reaction: Heat the mixture to reflux and maintain for 6 hours.[10] The progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Workup & Neutralization: Cool the reaction mixture to room temperature. Pour it into a saturated aqueous solution of sodium bicarbonate and stir. This step is crucial to neutralize the sulfuric acid catalyst and any unreacted 4-chlorophenylacetic acid.

-

Extraction: Separate the organic layer. The product, being non-polar, will remain in the 1,2-dichloroethane layer.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.[10] This process typically yields a high purity product (94% yield reported).[10]

-

Purification (Optional): For higher purity, the product can be distilled under reduced pressure (vacuum distillation).

Workflow Visualization: Synthesis

Caption: Synthesis workflow for this compound.

Analytical Characterization and Quality Control

Confirming the identity and purity of this compound is paramount. A multi-technique approach ensures a comprehensive characterization.

Analytical Workflow Visualization

Sources

- 1. Methyl-4-Chloro Phenyl Acetate Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 2. myuchem.com [myuchem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. veeprho.com [veeprho.com]

- 5. 351050050 [thermofisher.com]

- 6. This compound | C9H9ClO2 | CID 104196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 52449-43-1 [amp.chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. This compound CAS#: 52449-43-1 [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Synthesis of Methyl 4-chlorophenylacetate from 4-chlorophenylacetic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the synthesis of methyl 4-chlorophenylacetate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. We will delve into the foundational principles of Fischer-Speier esterification, offering a detailed, step-by-step protocol. Furthermore, this guide will explore the mechanistic underpinnings of the reaction, purification techniques, and analytical characterization of the final product. Safety considerations and best practices are also discussed to ensure safe and reproducible results in a laboratory setting.

Introduction: The Significance of this compound

This compound is a valuable building block in organic synthesis. Its utility is most notably demonstrated in its role as a precursor to methylphenidate, a widely prescribed medication for the treatment of Attention Deficit Hyperactivity Disorder (ADHD). The structural features of this compound, particularly the chlorinated phenyl ring and the methyl ester functionality, make it a versatile intermediate for introducing the 4-chlorophenylacetyl moiety into more complex molecules. Beyond its pharmaceutical applications, this compound also finds use in the development of novel agrochemicals and as a starting material in various research contexts.

The synthesis of this compound from 4-chlorophenylacetic acid is a classic example of Fischer-Speier esterification, a cornerstone reaction in organic chemistry. This guide will provide a detailed exploration of this transformation, emphasizing the practical aspects and theoretical considerations necessary for successful execution in a research and development environment.

Core Synthesis Methodology: Fischer-Speier Esterification

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. In the context of our topic, 4-chlorophenylacetic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

The "Why" Behind the Method: Mechanistic Insights

Understanding the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The Fischer-Speier esterification proceeds through a series of equilibrium steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the 4-chlorophenylacetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

-

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl group, expelling a molecule of water.

-

Deprotonation: The protonated ester is deprotonated by a base (such as water or another molecule of methanol) to regenerate the acid catalyst and yield the final product, this compound.

The overall reaction is reversible, and the equilibrium can be shifted towards the product side by using an excess of the alcohol (methanol) or by removing water as it is formed.

Caption: Fischer-Speier Esterification Workflow.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by including in-process checks and clear endpoints.

Materials and Equipment:

-

4-chlorophenylacetic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorophenylacetic acid (1 equivalent) in an excess of anhydrous methanol (typically 10-20 equivalents). The use of excess methanol serves to shift the reaction equilibrium towards the product.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the stirring solution. This addition is exothermic and should be done in an ice bath to control the temperature.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65 °C for methanol) using a heating mantle. Allow the reaction to proceed for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching and Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water. This will quench the reaction and precipitate the crude product if it is a solid at low temperatures, or it will form an organic layer. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. If an organic solvent like diethyl ether or ethyl acetate is needed to fully extract the product, add it at this stage. Extract the aqueous layer two to three times with the chosen organic solvent. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent to obtain a clear solution of the product.

-

Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the crude this compound.

Purification and Characterization

The crude product obtained may contain unreacted starting material or by-products. For most applications, further purification is necessary.

Purification by Distillation

For liquid esters, vacuum distillation is the preferred method of purification. The lower pressure allows the compound to boil at a lower temperature, preventing thermal decomposition.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

| Parameter | Expected Value |

| Appearance | Colorless to pale yellow liquid |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol |

| Boiling Point | 115-117 °C at 10 mmHg |

| Density | 1.21 g/cm³ |

| ¹H NMR (CDCl₃) | δ ~3.6 (s, 2H, CH₂), ~3.7 (s, 3H, OCH₃), ~7.2-7.3 (m, 4H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ ~40 (CH₂), ~52 (OCH₃), ~128, ~130, ~133, ~134 (Ar-C), ~171 (C=O) |

| IR (neat) | ~1740 cm⁻¹ (C=O stretch) |

Alternative Synthesis Route: Diazomethane Esterification

While Fischer-Speier esterification is robust and scalable, the use of diazomethane offers a milder alternative for the synthesis of methyl esters.

Mechanistic Advantage and Practical Limitations

Diazomethane (CH₂N₂) is a highly reactive gas that readily converts carboxylic acids to their corresponding methyl esters at room temperature without the need for an acid catalyst. The reaction is quantitative and produces nitrogen gas as the only byproduct, simplifying purification.

However, diazomethane is extremely toxic, explosive, and carcinogenic, which severely limits its application to small-scale syntheses performed in specialized equipment (e.g., a diazomethane generation kit with a fire-polished glass apparatus) by highly trained personnel.

Caption: Diazomethane Esterification Mechanism.

Safety and Handling

Chemical Hazards:

-

4-chlorophenylacetic acid: Irritant. Avoid inhalation and contact with skin and eyes.

-

Methanol: Toxic and flammable. Can cause blindness or death if ingested. Work in a well-ventilated fume hood.

-

Sulfuric acid: Highly corrosive. Causes severe burns. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Diazomethane (if used): Extremely toxic, explosive, and a potent carcinogen. Its use requires specialized training and equipment.

Best Practices:

-

Always wear appropriate PPE.

-

Perform all operations in a well-ventilated fume hood.

-

Have appropriate spill kits readily available.

-

Dispose of chemical waste according to institutional and local regulations.

Conclusion

The synthesis of this compound via Fischer-Speier esterification of 4-chlorophenylacetic acid is a reliable and well-established method suitable for both academic and industrial laboratories. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and adherence to safety guidelines are paramount for achieving high yields of the pure product. While alternative methods exist, the practicality, cost-effectiveness, and scalability of Fischer-Speier esterification make it the preferred route for this important chemical transformation.

References

Spectroscopic Profile of Methyl 4-chlorophenylacetate: An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 4-chlorophenylacetate (C₉H₉ClO₂), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate compound identification, purity assessment, and methodological development.

Introduction: The Significance of this compound

This compound, with the IUPAC name methyl 2-(4-chlorophenyl)acetate and CAS number 52449-43-1, is a chlorinated aromatic ester.[1][4] Its structural integrity and purity are paramount in synthetic applications. Spectroscopic analysis is the cornerstone of its quality control, providing a detailed fingerprint of the molecule's structure and chemical environment. This guide delves into the causality behind the observed spectral features, offering a framework for robust analytical validation.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-resolution NMR spectra is crucial for data reproducibility.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz (or higher) spectrometer is recommended for optimal resolution.

-

¹H NMR: Acquisition of 16-32 scans is typically sufficient.

-

¹³C NMR: A proton-decoupled experiment with a sufficient number of scans (e.g., 1024) is required to achieve an adequate signal-to-noise ratio.

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits three distinct signals, consistent with its molecular structure.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.28 | d | 2H | Ar-H (ortho to Cl) |

| ~7.24 | d | 2H | Ar-H (ortho to CH₂) |

| ~3.69 | s | 3H | -OCH ₃ |

| ~3.60 | s | 2H | -CH ₂- |

Note: The aromatic protons often appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene ring. The exact chemical shifts and coupling constants can be extracted from high-resolution spectra.

The choice of CDCl₃ as a solvent is based on its ability to dissolve the compound and its minimal interference in the proton NMR spectrum, with a residual peak at 7.26 ppm.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~171.5 | C =O (Ester Carbonyl) |

| ~134.0 | Ar-C -Cl |

| ~132.5 | Ar-C -CH₂ |

| ~130.5 | Ar-C H (ortho to CH₂) |

| ~128.8 | Ar-C H (ortho to Cl) |

| ~52.2 | -OC H₃ |

| ~40.5 | -C H₂- |

The downfield shift of the carbonyl carbon is characteristic of an ester functional group. The aromatic carbons show distinct signals due to the electronic effects of the chloro and acetylmethyl substituents.

Functional Group Analysis by Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their vibrational frequencies.

Experimental Protocol: IR Analysis

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by strong absorptions corresponding to the carbonyl and C-O bonds of the ester group, as well as vibrations from the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1600, ~1490 | Medium | C=C stretch (aromatic ring) |

| ~1250-1150 | Strong | C-O stretch (ester) |

| ~1100-1000 | Medium | C-Cl stretch |

| ~820 | Strong | C-H bend (para-disubstituted aromatic) |

The intense band around 1740 cm⁻¹ is a definitive indicator of the ester carbonyl group. The presence of a para-substituted aromatic ring is supported by the strong C-H bending vibration observed around 820 cm⁻¹.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern.

Experimental Protocol: MS Analysis

Instrumentation: Electron Ionization (EI) mass spectrometry, often coupled with Gas Chromatography (GC-MS), is a common method for analyzing volatile compounds like this compound.

Parameters:

-

Ionization Energy: Typically 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Interpretation of the Mass Spectrum

The mass spectrum of this compound provides key information for structural confirmation.

Molecular Ion Peak: The molecular ion peak [M]⁺ is observed at m/z 184, corresponding to the molecular weight of the compound. A characteristic isotopic peak [M+2]⁺ at m/z 186 with approximately one-third the intensity of the [M]⁺ peak is also observed, which is indicative of the presence of one chlorine atom.

Key Fragment Ions: The fragmentation pattern provides further structural evidence.

| m/z | Proposed Fragment |

| 125 | [Cl-C₆H₄-CH₂]⁺ |

| 127 | Isotopic peak for the m/z 125 fragment |

| 59 | [COOCH₃]⁺ |

The base peak is often observed at m/z 125, resulting from the loss of the methoxycarbonyl radical.

Caption: Key fragmentation pathways of this compound in EI-MS.

Conclusion

The collective evidence from NMR, IR, and MS spectroscopy provides a robust and unequivocal identification of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the atoms, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides characteristic fragmentation patterns. This comprehensive spectroscopic data serves as a critical reference for quality assessment and regulatory submissions in the pharmaceutical and chemical industries.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Spectral Database for Organic Compounds (SDBS). This compound. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

LookChem. This compound. [Link]

-

Veeprho. This compound. [Link]

Sources

The Solubility Profile of Methyl 4-chlorophenylacetate: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Methyl 4-chlorophenylacetate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive publicly available quantitative data, this guide synthesizes information from analogous compounds and established chemical principles to predict its solubility. Furthermore, a detailed, self-validating experimental protocol for the precise determination of its solubility is presented, empowering researchers to generate accurate empirical data for their specific applications.

Introduction to this compound

This compound is an aromatic ester with the chemical formula C₉H₉ClO₂.[2] Its molecular structure, featuring a chlorophenyl ring and a methyl ester group, dictates its physicochemical properties, including its solubility in various organic media.[3] This compound serves as a crucial building block in organic synthesis, particularly in the production of pharmaceuticals where precise control over reaction and crystallization processes is essential.[1][4] Understanding its behavior in different solvents is a critical first step in process development and optimization.

Theoretical Framework: Factors Governing Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[5] For this compound, the key factors influencing its solubility are:

-

Polarity: The molecule possesses both nonpolar (the chlorophenyl ring) and polar (the methyl ester group) characteristics. The interplay of these features determines its affinity for solvents of varying polarities.

-

Solute-Solvent Interactions: Favorable interactions, such as dipole-dipole interactions and London dispersion forces, between this compound and the solvent molecules are necessary to overcome the solute-solute interactions within the crystal lattice and the solvent-solvent interactions.

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature, as the increased kinetic energy helps to overcome the lattice energy of the solid.

-

Pressure: For solid-liquid systems, pressure has a negligible effect on solubility.

The interplay of these factors can be visualized in the following diagram:

Caption: A diagram illustrating the equilibrium of solubility.

Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Soluble | The polar ester group can interact with the hydroxyl group of methanol. Chemical supplier data also indicates solubility.[8][9][10] |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capability should facilitate dissolution. |

| Acetone | Polar Aprotic | Soluble | The ketone group in acetone can engage in dipole-dipole interactions with the ester group of the solute. |

| Ethyl Acetate | Moderately Polar | Soluble | As an ester itself, ethyl acetate has a similar polarity profile, favoring dissolution based on the "like dissolves like" principle. |

| Dichloromethane (DCM) | Halogenated | Very Soluble | A common solvent for organic compounds with moderate polarity. Supplier data confirms solubility.[8][9][10] |

| Chloroform | Halogenated | Very Soluble | Similar to DCM, chloroform is an excellent solvent for a wide range of organic molecules. Supplier data confirms solubility.[8][9][10] |

| Toluene | Nonpolar Aromatic | Moderately Soluble | The aromatic ring of toluene can interact favorably with the chlorophenyl ring of the solute through π-π stacking. |

| Hexane | Nonpolar Aliphatic | Sparingly Soluble | The significant difference in polarity between the solute and this nonpolar solvent will limit solubility. |

| Water | Polar Protic | Insoluble | The large nonpolar chlorophenyl group will dominate, leading to very poor solubility in water. |

Experimental Protocol for Solubility Determination: The Isothermal Equilibrium Method

To obtain precise and reliable solubility data, a well-designed experimental protocol is essential. The following step-by-step methodology describes the isothermal equilibrium method, a gold standard for determining the thermodynamic solubility of a compound. This protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of the results.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (0.22 µm, PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Workflow

The experimental workflow for determining the solubility of this compound is as follows:

Caption: Workflow for experimental solubility determination.

Detailed Step-by-Step Procedure

-

Preparation of a Standard Stock Solution:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) in a volumetric flask to prepare a stock solution of known concentration. This will be used for calibration.

-

-

Preparation of Calibration Standards:

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of different known concentrations.

-

-

Generation of a Calibration Curve:

-

Inject the calibration standards into the HPLC or GC system and record the peak areas.

-

Plot a graph of peak area versus concentration to generate a calibration curve. The linearity of this curve (R² > 0.99) is a critical self-validating step.

-

-

Preparation of the Test Solutions:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.

-

Prepare triplicate samples for each solvent to assess reproducibility.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that thermodynamic equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time. This can be verified by taking samples at different time points (e.g., 24, 36, and 48 hours) and confirming that the measured solubility does not change significantly.

-

-

Sampling and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Sample Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC or GC system and record the peak area.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

-

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative experimental data remains to be extensively published, the provided predictions based on chemical principles and data from analogous compounds offer valuable guidance for researchers. The detailed, self-validating experimental protocol empowers scientific and drug development professionals to determine precise solubility data, which is indispensable for process optimization, purification, and the formulation of new chemical entities.

References

- BenchChem. (2025).

-

LookChem. (n.d.). This compound. Retrieved from [Link]

- Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.

-

University of Limerick. (n.d.). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. Retrieved from [Link]

-

ChemSrc. (2025, August 22). This compound | CAS#:52449-43-1. Retrieved from [Link]

-

University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorophenyl Acetate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Veeprho. (n.d.). This compound | CAS 52449-43-1. Retrieved from [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]